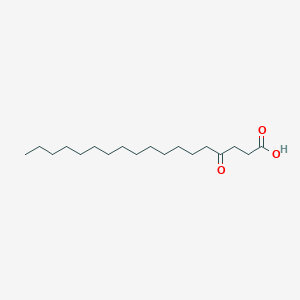

4-Keto stearic acid

Description

Properties

CAS No. |

16694-30-7 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

4-oxooctadecanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h2-16H2,1H3,(H,20,21) |

InChI Key |

NARNRJNUUFXXBI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)CCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)CCC(=O)O |

Other CAS No. |

16694-30-7 |

Origin of Product |

United States |

Foundational & Exploratory

Biological Function of 4-Oxostearic Acid in Mammals

This guide provides an in-depth technical analysis of 4-oxostearic acid (4-OSA), a saturated oxo fatty acid (SOFA) recently identified as an endogenous bioactive lipid in mammals.[1]

Technical Guide for Research & Drug Development

Executive Summary

4-Oxostearic acid (4-OSA) is an endogenous oxidized lipid belonging to the class of Saturated Oxo Fatty Acids (SOFAs) . Long considered merely metabolic intermediates or markers of oxidative stress, SOFAs have recently been reclassified as bioactive signaling molecules.

4-OSA is characterized by a ketone group at the C4 position of the stearic acid backbone. Its primary biological significance lies in its anti-proliferative activity against human cancer cells, mediated through the suppression of the STAT3/c-Myc signaling axis .[2] Unlike its parent compound, stearic acid (C18:0), which promotes mitochondrial fusion, 4-OSA functions as a distinct lipid messenger with potential therapeutic applications in oncology and metabolic regulation.

Chemical Identity & Biosynthesis[3]

Structural Characteristics

4-OSA (4-oxo-C18:0) retains the 18-carbon saturated chain of stearic acid but introduces polarity and reactivity via the ketone moiety at C4.

-

IUPAC Name: 4-oxooctadecanoic acid

-

Molecular Formula: C₁₈H₃₄O₃

-

Key Feature: The oxo-group at C4 disrupts the hydrophobic continuity of the alkyl chain, altering membrane intercalation kinetics and protein binding affinity compared to stearic acid.

Endogenous Origin & Metabolism

While often synthesized chemically for research (via photochemical hydroacylation), 4-OSA is naturally present in mammalian plasma, milk, and tissues.

-

Biosynthetic Pathways: The precise enzymatic origin of 4-OSA in mammals remains an active area of investigation. It is hypothesized to arise from:

-

Incomplete

-Oxidation: As a derivative of 4-ketostearoyl-CoA, a potential intermediate or dead-end product in mitochondrial or peroxisomal fatty acid oxidation. -

Microbial Metabolism: Gut microbiota-mediated oxidation of dietary stearic acid, similar to the generation of 10-oxostearic acid by gut bacteria.

-

Enzymatic Oxygenation: Specific cytochrome P450 (CYP) or lipoxygenase activity targeting the C4 position, distinct from the classic

-oxidation pathways.

-

Physiological & Pathological Roles[4][5]

Anti-Proliferative Signaling (Primary Mechanism)

The most well-characterized function of 4-OSA is its ability to inhibit cell growth in neoplastic tissues. In human lung carcinoma models (A549), 4-OSA treatment results in a dose-dependent reduction in cell viability.

Mechanism of Action: 4-OSA acts as a negative regulator of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. Constitutive activation of STAT3 is a hallmark of many cancers, driving the expression of c-Myc , a master regulator of cell cycle progression.

-

Downregulation: 4-OSA suppresses the expression of both STAT3 and c-Myc.

-

Outcome: G1/S phase cell cycle arrest and reduced proliferation.

-

Comparative Potency: While 4-OSA is bioactive, regio-isomers like 6-OSA and 7-OSA exhibit higher inhibitory potency, suggesting a structural specificity where the position of the ketone group dictates receptor or enzyme binding affinity.

Metabolic Regulation & GPCR Interaction

As a long-chain free fatty acid (LC-FFA), 4-OSA is a ligand for free fatty acid receptors, specifically FFA1 (GPR40) and FFA4 (GPR120) .[1]

-

GPR40/120 Activation: These G-protein coupled receptors (GPCRs) are critical for insulin secretion (GPR40) and anti-inflammatory signaling (GPR120).

-

Therapeutic Implication: SOFAs, including 4-OSA, may modulate glucose homeostasis and inflammation, linking lipid oxidation status to metabolic syndrome and Type 2 Diabetes (T2D) pathology.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism by which 4-OSA exerts its anti-proliferative effects.

Caption: 4-OSA suppresses the STAT3/c-Myc axis, acting as a brake on tumor cell proliferation.

Experimental Analysis & Protocols

Detection and Quantification (LC-HRMS)

Accurate measurement of 4-OSA requires high-resolution mass spectrometry (HRMS) due to the need to distinguish it from isobaric hydroxy-fatty acids and other regio-isomers.

Methodology: Targeted Lipidomics [2][3][4]

-

Sample Preparation:

-

Extract plasma/tissue lipids using a modified Folch method (Chloroform:Methanol).

-

Crucial Step: Avoid derivatization if possible to prevent ketone modification, or use specific oxime formation to stabilize the oxo-group.

-

-

LC Conditions:

-

MS Detection:

-

Mode: Negative Ion Mode (ESI-).

-

Target Ion: [M-H]⁻ at m/z ~297.24 (exact mass must be calculated for C18H33O3).

-

Differentiation: Use retention time standards. 4-OSA elutes distinctly from 6-OSA and 7-OSA.

-

Comparative Potency Data

The following table summarizes the biological activity of 4-OSA relative to other stearic acid derivatives in A549 lung carcinoma cells.

| Compound | Functional Group | Target | Biological Effect | Relative Potency |

| Stearic Acid | None (C18:0) | Mitochondria | Fusion/Metabolism | Baseline |

| 4-OSA | 4-Oxo | STAT3/c-Myc | Growth Inhibition | Moderate |

| 6-OSA | 6-Oxo | STAT3/c-Myc | Growth Inhibition | High |

| 7-OSA | 7-Oxo | STAT3/c-Myc | Growth Inhibition | High |

| 9-HSA | 9-Hydroxy | Histone Deacetylase | Anti-proliferation | High |

Therapeutic Implications

Oncology

The ability of 4-OSA to downregulate c-Myc makes it a compelling lead for drug development. c-Myc is "undruggable" by conventional small molecules; lipid-based modulators like 4-OSA offer a novel entry point.

-

Strategy: Develop stable analogs of 4-OSA that resist rapid

-oxidation to maintain therapeutic plasma levels.

Metabolic Syndrome

Elevated Free Fatty Acids (FFAs) are often lipotoxic. However, specific oxidized species like 4-OSA may serve as "lipokines" that signal nutritional status to peripheral tissues. Modulating the endogenous production of SOFAs could influence insulin sensitivity via GPR40/120 pathways.

References

-

Batsika, C. S., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity.[1][2][6][3][4][7] Journal of Medicinal Chemistry, 64(9), 5654–5666.[2][6][3] Link

-

Kokotou, M. G., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[1][8] Metabolites, 12(5), 1189. Link

-

Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans.[9] Nature Communications, 9, 3129. Link

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][4] Cell, 159(2), 318–332.[1] Link

Sources

- 1. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. w1.aua.gr [w1.aua.gr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxooctadecanoic Acid for Researchers and Drug Development Professionals

A Note on Chemical Identification: It is important to clarify a point of potential confusion regarding the identity of the molecule of interest. The Chemical Abstracts Service (CAS) number provided in the query, 80559-38-2, corresponds to 2-oxooctadecanoic acid . The correct CAS number for the subject of this guide, 4-oxooctadecanoic acid , is 16694-30-7 [1]. This guide will focus on 4-oxooctadecanoic acid and, due to the limited specific research on this particular isomer, will draw upon the broader knowledge of oxooctadecanoic acids to provide a comprehensive technical overview for research and development purposes.

Introduction to Oxooctadecanoic Acids: An Emerging Class of Bioactive Lipids

Oxooctadecanoic acids belong to a larger family of oxygenated fatty acids known as oxylipins[2][3]. These molecules are no longer considered mere intermediates in fatty acid metabolism but are now recognized as potent signaling molecules involved in a myriad of physiological and pathological processes[3][4]. Their functions span inflammation, immune modulation, metabolic regulation, and pain transmission[3]. The position of the oxo (or keto) group on the 18-carbon backbone of stearic acid dictates the specific biological activity of each isomer. While research has illuminated the roles of several isomers, such as 9-oxo- and 10-oxo-octadecadienoic acids, 4-oxooctadecanoic acid remains a less-explored yet potentially significant molecule in this class. This guide aims to synthesize the available information on 4-oxooctadecanoic acid and leverage the knowledge of its isomers to provide a foundational understanding for researchers and drug developers.

Physicochemical Properties of 4-Oxooctadecanoic Acid

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Below is a summary of the key properties of 4-oxooctadecanoic acid.

| Property | Value | Source |

| CAS Number | 16694-30-7 | [1] |

| Molecular Formula | C18H34O3 | [1] |

| Molecular Weight | 298.46 g/mol | [1] |

| IUPAC Name | 4-oxooctadecanoic acid | |

| Synonyms | 4-Ketostearic acid | [1] |

| Melting Point | 84 °C | [1] |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)CCC(=O)O | [1] |

| InChIKey | NARNRJNUUFXXBI-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

The synthesis of specific oxo-fatty acids can be achieved through various organic chemistry methodologies. While a specific, high-yield synthesis for 4-oxooctadecanoic acid is not extensively documented in readily available literature, general approaches to the synthesis of keto acids can be adapted. One common strategy involves the oxidation of the corresponding hydroxy fatty acid. For instance, 4-hydroxyoctadecanoic acid could be oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or through a Swern oxidation to yield 4-oxooctadecanoic acid.

Another potential route is the hydration of an appropriate acetylenic fatty acid followed by tautomerization of the resulting enol to the more stable keto form. The reactivity of 4-oxooctadecanoic acid is primarily dictated by its two functional groups: the carboxylic acid and the ketone. The carboxylic acid can undergo esterification or amidation, while the ketone at the 4-position is susceptible to nucleophilic addition and reduction. This dual functionality makes it a versatile building block for the synthesis of more complex molecules in drug discovery programs.

Biological Significance and Putative Mechanisms of Action

While direct studies on the biological activity of 4-oxooctadecanoic acid are limited, the well-documented effects of its isomers provide a strong basis for postulating its potential roles and mechanisms of action.

Anti-Inflammatory Potential

Several oxo-fatty acids have demonstrated potent anti-inflammatory properties. For instance, 8-oxo-9-octadecenoic acid (OOA) has been shown to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages[5]. This effect is mediated through the inhibition of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[5]. OOA achieves this by reducing the phosphorylation of JNK, ERK, IκB-α, and p50 proteins[5]. Similarly, 10-oxo-trans-11-octadecenoic acid (KetoC) has been found to suppress the expression of TNFα, IL-6, and IL-1β in macrophages by acting as an agonist for G protein-coupled receptor 120 (GPR120) and subsequently downregulating NF-κB p65[6].

Given these precedents, it is plausible that 4-oxooctadecanoic acid could exert similar anti-inflammatory effects by modulating these critical signaling cascades.

Caption: Putative anti-inflammatory mechanism of 4-oxooctadecanoic acid.

Metabolic Regulation

Oxo-fatty acids are also emerging as key regulators of energy metabolism. 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite produced by gut microbiota from linoleic acid, enhances energy expenditure and protects against diet-induced obesity[7][8]. This is achieved through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which in turn increases noradrenaline turnover in adipose tissues and upregulates genes associated with brown adipocyte function, such as uncoupling protein 1 (UCP1)[7][8][9].

Furthermore, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα)[10][11]. Activation of PPARα increases the expression of genes involved in fatty acid oxidation, leading to a reduction in triglyceride accumulation in hepatocytes[10][11]. KetoA has also been shown to activate PPARγ, promoting adipocyte differentiation and glucose uptake[9].

These findings suggest that 4-oxooctadecanoic acid could be a valuable tool for investigating metabolic disorders and may hold therapeutic potential in conditions such as obesity and type 2 diabetes.

Caption: Potential metabolic regulatory pathways for 4-oxooctadecanoic acid.

Experimental Protocols for the Study of 4-Oxooctadecanoic Acid

The accurate quantification of 4-oxooctadecanoic acid in biological matrices is essential for elucidating its physiological roles. Below are detailed protocols for its extraction and analysis, which are self-validating through the inclusion of internal standards and quality control samples.

Extraction of 4-Oxooctadecanoic Acid from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol is designed for the selective extraction of fatty acids from complex biological matrices.

Materials:

-

SPE cartridges (e.g., C18 reversed-phase)

-

Plasma or serum samples

-

Internal standard (e.g., a stable isotope-labeled 4-oxooctadecanoic acid)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Hexane

-

Ammonium acetate buffer (100 mM, pH 6.0)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma/serum, add the internal standard. Precipitate proteins by adding 1.5 mL of acetonitrile containing 0.1% formic acid.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Collect Supernatant: Carefully collect the supernatant for loading onto the SPE cartridge.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water, and finally equilibrate with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge.

-

Washing Steps:

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Wash with 3 mL of hexane to remove non-polar lipid interferences.

-

Dry the cartridge under a gentle vacuum for 5-10 minutes.

-

-

Elution: Elute the 4-oxooctadecanoic acid with 2 mL of 5% formic acid in acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required for the accurate quantification of low-abundance lipids like 4-oxooctadecanoic acid.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from, for example, 40% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for detecting the [M-H]⁻ precursor ion of 4-oxooctadecanoic acid.

-

Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The precursor ion (m/z for C18H34O3) would be selected and fragmented, and a specific product ion would be monitored.

Potential in Drug Discovery and Development

The diverse biological activities of oxooctadecanoic acids position them as promising leads for drug discovery. Their anti-inflammatory properties suggest potential applications in chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and atherosclerosis. The ability to modulate key inflammatory pathways like NF-κB and MAPK makes them attractive targets for the development of novel anti-inflammatory agents.

In the realm of metabolic diseases, their role in enhancing energy expenditure and improving lipid metabolism opens avenues for the development of therapeutics for obesity, metabolic syndrome, and non-alcoholic fatty liver disease. As agonists of nuclear receptors like PPARs and ion channels like TRPV1, they represent a class of endogenous molecules that could be mimicked or modulated for therapeutic benefit.

The development of synthetic analogs of 4-oxooctadecanoic acid could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. As such, this class of molecules warrants further investigation by medicinal chemists and drug development professionals.

Conclusion

4-Oxooctadecanoic acid is a member of the burgeoning class of bioactive oxo-fatty acids. While specific research on this isomer is still in its infancy, the extensive studies on its positional isomers provide a compelling rationale for its investigation as a signaling molecule with potential roles in inflammation and metabolism. The technical guidance provided herein on its properties, putative mechanisms, and analytical methodologies serves as a foundation for researchers and drug development professionals to explore the therapeutic potential of this and other oxooctadecanoic acids. Future research should focus on elucidating the specific biological targets of 4-oxooctadecanoic acid and validating its effects in preclinical models of disease.

References

-

Kang, M. C., Ham, Y. M., Kim, B. J., Lee, W. J., Lee, J. M., & Kim, D. S. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI journal, 17, 775–783. [Link]

-

Kutchan, T. M., & Zenk, M. H. (1995). The octadecanoic pathway: signal molecules for the regulation of secondary pathways. Recent advances in phytochemistry, 29, 1-32. [Link]

-

Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y. I., Takahashi, H., Ohue-Kitano, R., Jheng, H. F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., Kawada, T., & Goto, T. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 31(11), 5036–5048. [Link]

-

CAS Common Chemistry. (n.d.). 4-Oxooctadecanoic acid. Retrieved February 20, 2026, from [Link]

-

Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y. I., Takahashi, H., Ohue-Kitano, R., Jheng, H. F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., Kawada, T., & Goto, T. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 31(11), 5036–5048. [Link]

-

Astuti, I., Yamazaki, C., Marunaka, H., Imagita, H., Anshory, M., Syaify, A., Goto, T., & Yamazaki, T. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of oral science, 60(3), 446–453. [Link]

-

FooDB. (2010, April 8). Showing Compound 9-Oxooctadecanoic acid (FDB002967). [Link]

-

Kim, M., Goto, T., Yu, R., Uchida, K., Tominaga, M., & Kawada, T. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular nutrition & food research, 55(4), 585–593. [Link]

-

Kim, M., Goto, T., Yu, R., Uchida, K., Tominaga, M., & Kawada, T. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular nutrition & food research, 55(4), 585–593. [Link]

-

PubChem. (n.d.). 8-Oxo-octadecanoic acid. Retrieved February 20, 2026, from [Link]

-

Du, Y. H., Li, J. L., & Jia, R. Y. (2022). Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and the acaricidal activity and mechanism of its derivatives against Sarcoptes scabiei var. Cuniculi. Frontiers in pharmacology, 13, 963965. [Link]

-

Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical reviews. [Link]

-

Kang, M. C., Ham, Y. M., Kim, B. J., Lee, W. J., Lee, J. M., & Kim, D. S. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI journal, 17, 775–783. [Link]

-

Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2025, January 8). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship. [Link]

-

Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical reviews. [Link]

-

PubChem. (n.d.). 9-Oxooctadecanoic acid. Retrieved February 20, 2026, from [Link]

-

Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2022). The octadecanoids: an emerging class of lipid mediators. Current opinion in clinical nutrition and metabolic care, 25(6), 398–405. [Link]

-

Speicher, S., Engl, P. S., & Ritter, T. (2020). [4-(4-Phenylphenyl)phenyl] ethyl acetate. Organic Syntheses, 97, 306-320. [Link]

-

Eurofins. (2021, May 24). Analytical Method Summaries. [Link]

-

Pyka, A., & Kszuk, E. (2016). Analytical Techniques in Lipidomics: State of the Art. Journal of AOAC International, 99(4), 889-902. [Link]

-

Wikipedia. (n.d.). Semaglutide. Retrieved February 20, 2026, from [Link]

-

Murawski, U., & Egge, H. (1975). Technology for the identification of unusual cis, cis octadecadienoic fatty acids. Journal of chromatographic science, 13(10), 497–505. [Link]

-

AAPPTec. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid) [843666-40-0]. Retrieved February 20, 2026, from [Link]

-

ChemGulf. (2025, August 25). What is the role of n - Octadecanoic acid in the human body?[Link]

-

Murugan, M., Kalaimathi, R. V., Krishnaveni, K., Basha, A. N., Pallan, A., & Grace Lydial Pushpalatha, G. (2022). ADMETox-informatics of Plant Derived Octadecanoic Acid (Stearic Acid) from Ethyl Acetate Fraction of Moringa oleifera Leaf Extract as a Natural Lead for Next Generation Drug Design, Development and Therapeutics. Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]

-

Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of natural products, 83(3), 770–803. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. escholarship.org [escholarship.org]

- 3. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Landscape of 4-Oxo Fatty Acids: An In-depth Technical Guide to Endogenous Bioactive Lipids

Introduction: Beyond Classical Eicosanoids - A New Frontier in Lipid Signaling

For decades, the field of lipidomics has been dominated by the study of classical eicosanoids like prostaglandins and leukotrienes. While their roles in inflammation and cellular signaling are well-established, a new class of endogenous bioactive lipids, the 4-oxo fatty acids, is emerging from the shadows, promising to reshape our understanding of cellular regulation and disease pathogenesis. These molecules, characterized by a ketone group at the fourth carbon position, are not merely metabolic byproducts but potent signaling mediators with diverse physiological and pathological implications. This guide provides a comprehensive technical overview of 4-oxo fatty acids, from their biosynthesis and molecular targets to detailed analytical methodologies, designed to equip researchers, scientists, and drug development professionals with the knowledge to explore this exciting frontier.

I. The Genesis of 4-Oxo Fatty Acids: A Tale of Enzymatic and Non-Enzymatic Oxidation

4-Oxo fatty acids are derived from the oxidation of polyunsaturated fatty acids (PUFAs), a process that can occur through both tightly regulated enzymatic pathways and stochastic non-enzymatic reactions. Understanding their origin is paramount to deciphering their biological context.

A. Enzymatic Pathways: Precision in Production

The primary enzymatic routes to 4-oxo fatty acids involve the action of lipoxygenases (LOX) and cyclooxygenases (COX), enzymes central to the production of a vast array of oxylipins.[1][2]

-

Lipoxygenase (LOX) Pathway: The 15-lipoxygenase (15-LOX) enzyme family plays a crucial role in the formation of 4-oxo fatty acids from omega-6 PUFAs like arachidonic acid. 15-LOX-1 catalyzes the insertion of molecular oxygen to form 15(S)-hydroperoxy-eicosatetraenoic acid (15(S)-HpETE).[3] This unstable intermediate can then undergo homolytic decomposition to yield electrophilic species such as 4-oxo-2(E)-nonenal (4-ONE).[3]

-

Cyclooxygenase (COX) Pathway: The COX-2 enzyme, renowned for its role in prostaglandin synthesis and inflammation, can also generate anti-inflammatory oxo-derivatives from omega-3 fatty acids like docosahexaenoic acid (DHA).[1] This pathway highlights the dual nature of inflammatory enzymes, capable of producing both pro- and anti-inflammatory mediators depending on the substrate and cellular context.

B. Non-Enzymatic Pathways: The Signature of Oxidative Stress

Beyond enzymatic control, 4-oxo fatty acids can be formed through non-enzymatic lipid peroxidation, a hallmark of oxidative stress.[4] This process is initiated by reactive oxygen species (ROS) that attack the double bonds of PUFAs, leading to a cascade of reactions that generate a complex mixture of oxidized lipids, including 4-oxo fatty acids.[4] The presence of these non-enzymatically derived 4-oxo fatty acids can serve as a biomarker of oxidative damage in various pathological conditions.

II. Signaling Mechanisms of 4-Oxo Fatty Acids: Electrophilic Messengers Targeting Key Regulatory Hubs

The bioactivity of many 4-oxo fatty acids stems from their electrophilic nature, conferred by an α,β-unsaturated carbonyl group. This reactive moiety allows them to form covalent adducts with nucleophilic amino acid residues (cysteine, histidine, lysine) on target proteins, thereby modulating their function.[5] This mechanism of "covalent pharmacology" distinguishes them from many classical receptor-ligand interactions.

A. Peroxisome Proliferator-Activated Receptor γ (PPARγ): A Key Nuclear Target

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[6] Several 4-oxo fatty acids, including 4-oxo-docosahexaenoic acid (4-oxo-DHA), have been identified as potent PPARγ agonists.[7]

-

Mechanism of Action: Crystal structure analysis has revealed that 4-oxo fatty acids can covalently bind to a cysteine residue (Cys285) within the ligand-binding pocket of PPARγ.[8][9] This covalent modification leads to a stable activation of the receptor, inducing the transcription of target genes.[8] Cell-based assays have demonstrated that 4-oxo-DHA is a more potent activator of PPARγ than its precursor, DHA.[7]

-

Functional Consequences: The activation of PPARγ by 4-oxo fatty acids contributes to their anti-inflammatory effects by repressing the expression of pro-inflammatory genes. This provides a molecular basis for the therapeutic potential of these lipids in inflammatory diseases.

B. The Keap1-Nrf2 Pathway: Orchestrating the Antioxidant Response

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex.[10] Electrophilic molecules can react with cysteine sensors on Keap1, disrupting the Nrf2-Keap1 interaction and leading to the stabilization and nuclear translocation of Nrf2.[5]

-

Mechanism of Action: As electrophiles, 4-oxo fatty acids are prime candidates for activating the Nrf2 pathway.[5][11] They can covalently modify specific cysteine residues on Keap1, leading to a conformational change that liberates Nrf2.[5] This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of a suite of antioxidant and cytoprotective enzymes.[5] Studies have shown that electrophilic fatty acid oxo-derivates (EFOXs), including 5-oxo-EPA and 7-oxo-DHA, can activate Nrf2-dependent antioxidant responses.[11]

-

Functional Consequences: The activation of the Nrf2 pathway by 4-oxo fatty acids provides a powerful mechanism for cellular protection against oxidative stress, a common feature of many chronic diseases. This antioxidant activity complements their anti-inflammatory effects mediated through PPARγ.

III. Physiological and Pathological Roles: A Double-Edged Sword

The dual nature of 4-oxo fatty acids as both signaling molecules and markers of oxidative stress means they can play both beneficial and detrimental roles in health and disease.

A. Anti-inflammatory and Pro-resolving Functions

The ability of 4-oxo fatty acids derived from omega-3 PUFAs to activate PPARγ and Nrf2 positions them as key players in the resolution of inflammation.[1][11] By suppressing pro-inflammatory gene expression and upregulating antioxidant defenses, they contribute to the dampening of the inflammatory response and the restoration of tissue homeostasis.

B. Cancer Cell Growth Inhibition

Emerging evidence suggests that certain 4-oxo fatty acids possess anti-cancer properties. For instance, 4-oxo-DHA has been shown to be more effective than DHA at inhibiting the growth of triple-negative breast cancer cells in culture.[10] This effect is likely mediated through the modulation of signaling pathways that control cell proliferation and survival.

C. Association with Chronic Diseases

While some 4-oxo fatty acids have protective effects, their accumulation as a result of chronic oxidative stress can contribute to the pathogenesis of various diseases. Elevated levels of lipid peroxidation products, including 4-oxo fatty acids, are associated with cardiovascular disease, neurodegenerative disorders, and metabolic syndrome.[12][13] In these contexts, they can act as damaging agents, forming adducts with proteins and DNA, leading to cellular dysfunction.

IV. Analytical Methodologies: A Practical Guide to Quantification

Accurate and sensitive quantification of 4-oxo fatty acids in biological matrices is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14][15]

A. A Step-by-Step Protocol for LC-MS/MS Analysis of 4-Oxo Fatty Acids in Plasma

This protocol provides a general framework for the analysis of 4-oxo fatty acids in plasma. Optimization will be required for specific analytes and instrumentation.

1. Sample Preparation and Lipid Extraction:

-

Objective: To isolate lipids, including 4-oxo fatty acids, from the plasma matrix and remove interfering substances like proteins.

-

Procedure:

-

To 100 µL of plasma, add 400 µL of chloroform and 200 µL of methanol in a glass centrifuge tube.[16] This is a modification of the classic Folch extraction.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform) containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/water (1:1, v/v).[16]

-

2. Chromatographic Separation:

-

Objective: To separate the different 4-oxo fatty acids and their isomers from other lipids prior to mass spectrometric detection.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.[17]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[17]

-

Gradient Elution: A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more hydrophobic fatty acids.

3. Mass Spectrometric Detection:

-

Objective: To detect and quantify the 4-oxo fatty acids with high sensitivity and specificity.

-

Instrumentation: A triple quadrupole mass spectrometer is ideal for targeted quantification.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids, as the carboxylic acid group readily deprotonates.[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This provides high specificity by monitoring a unique precursor-to-product ion transition for each analyte.

4. Data Analysis and Quantification:

-

Quantification: Quantification is typically performed by constructing a calibration curve using authentic standards of the 4-oxo fatty acids of interest.

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated analogs of the target 4-oxo fatty acids) is highly recommended to correct for variations in sample preparation and instrument response.

| Parameter | Typical Conditions |

| Sample Volume | 100 µL plasma |

| Extraction | Liquid-Liquid Extraction (Chloroform/Methanol) |

| LC Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Ionization Mode | ESI Negative |

| MS Detection | Multiple Reaction Monitoring (MRM) |

V. Therapeutic Potential and Future Directions: Targeting 4-Oxo Fatty Acids for Drug Discovery

The unique biological activities of 4-oxo fatty acids present exciting opportunities for the development of novel therapeutics for a range of diseases.

A. Anti-inflammatory and Immunomodulatory Therapies

The ability of 4-oxo fatty acids to activate PPARγ and Nrf2 makes them attractive candidates for the treatment of chronic inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and atherosclerosis. The development of stable synthetic analogs of 4-oxo fatty acids could provide a new class of anti-inflammatory drugs with a dual mechanism of action.

B. Neuroprotection

Given the role of oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's disease, the neuroprotective potential of 4-oxo fatty acids warrants further investigation.[13] Their ability to bolster the brain's antioxidant defenses and quell neuroinflammation could offer a novel therapeutic strategy.

C. Oncology

The anti-proliferative effects of 4-oxo-DHA in breast cancer cells suggest that these lipids or their derivatives could be developed as anti-cancer agents, particularly for aggressive and difficult-to-treat cancers.[10]

D. Future Research

The field of 4-oxo fatty acids is still in its infancy, and many questions remain to be answered. Future research should focus on:

-

Expanding the 4-Oxo-Lipidome: Identifying and characterizing the full spectrum of 4-oxo fatty acids in various tissues and disease states.

-

Deconvoluting Signaling Pathways: Elucidating the complete range of molecular targets and signaling pathways modulated by different 4-oxo fatty acids.

-

Preclinical and Clinical Validation: Conducting rigorous preclinical and clinical studies to validate the therapeutic potential of 4-oxo fatty acids and their analogs.

-

Development of Novel Analytical Tools: Creating more sensitive and high-throughput analytical methods for the comprehensive profiling of the 4-oxo-lipidome.

Conclusion

Endogenous 4-oxo fatty acids represent a fascinating and rapidly evolving area of lipid research. Their unique chemical properties and potent biological activities position them as key signaling molecules with profound implications for human health and disease. As our understanding of their biosynthesis, signaling mechanisms, and pathological roles deepens, so too will our ability to harness their therapeutic potential. This guide provides a solid foundation for researchers and drug developers to embark on the exciting journey of exploring the 4-oxo fatty acid landscape, a journey that promises to uncover new avenues for the diagnosis, prevention, and treatment of a wide range of human diseases.

Visualizations

Signaling Pathways of 4-Oxo Fatty Acids

Caption: Experimental workflow for LC-MS/MS analysis.

References

-

Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1674. [Link]

-

Itoh, T., Fairall, L., & Schwabe, J. W. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924–931. [Link]

-

Itoh, T., Fairall, L., & Schwabe, J. W. (2015). Structural basis for the activation of PPARγ by oxidized fatty acids. ResearchGate. [Link]

-

Chapkin, R. S., Kim, W., & Lu, W. (2017). Nutraceuticals as Ligands of PPARγ. Cancers, 9(8), 102. [Link]

-

Schopfer, F. J., Vitturi, D. A., & Freeman, B. A. (2011). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Mass spectrometry (Tokyo, Japan), 2(Suppl), S0015. [Link]

-

Liakh, I., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(2), 343. [Link]

-

Itoh, T., Fairall, L., & Schwabe, J. W. (2008). Structural basis for the activation of PPARgamma by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924–931. [Link]

-

Liakh, I., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]

-

Ostermann, A. I., Rund, K. M., & Schebb, N. H. (2020). Targeting esterified oxylipins by LC–MS. Prostaglandins & other lipid mediators, 147, 106404. [Link]

-

Shaik, M. M., & Gan, S. H. (2022). A Brief Overview on Oxylipins and their Analytical Techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 14(5), 1-8. [Link]

-

Schopfer, F. J., Vitturi, D. A., & Freeman, B. A. (2014). Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Annual review of pharmacology and toxicology, 54, 415–439. [Link]

-

Gika, H. G., & Theodoridis, G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]

-

Cyberlipid. (n.d.). Oxo fatty acids. Cyberlipid. [Link]

-

Tallman, K. A., & Marnett, L. J. (2011). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. Journal of the American Chemical Society, 133(41), 16569–16576. [Link]

-

El-Agamy, R., & El-Sayed, M. (2017). The oxo-fatty acids 1 and 2 display PPARα/γ dual specificity. ResearchGate. [Link]

-

Tallman, K. A., & Marnett, L. J. (2011). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. Journal of the American Chemical Society, 133(41), 16569–16576. [Link]

-

Kansanen, E., Jyrkkänen, H. K., & Levonen, A. L. (2012). Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. The Journal of biological chemistry, 286(16), 14019–14027. [Link]

-

Serafim, V., Tiugan, D. A., & Niculescu, M. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 366. [Link]

-

Chung, S., & Eling, T. E. (2017). Docosahexaenoic Acid in Combination with Dietary Energy Restriction for Reducing the Risk of Obesity Related Breast Cancer. Nutrients, 9(12), 1349. [Link]

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free radical biology & medicine, 88(Pt B), 179–188. [Link]

-

Wang, Y., Bao, Y., & Liu, B. (2026). Scheme of fatty acids involvement in pro- and anti-inflammatory mechanisms. ResearchGate. [Link]

-

Dyall, S. C. (2015). Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA. Frontiers in aging neuroscience, 7, 52. [Link]

-

Uchida, K., & Stadtman, E. R. (2003). Lipid Peroxidation Modification of Protein Generates Nϵ-(4-Oxononanoyl)lysine as a Pro-inflammatory Ligand. The Journal of biological chemistry, 278(19), 16758–16765. [Link]

- Groeger, A. L., Cipollina, C., & Cole, M. P. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids.

-

Walley, J. W., Kliebenstein, D. J., & Bostock, R. M. (2013). Overview of enzymatic and non-enzymatic pathways involved in generation of FA-derived signals. ResearchGate. [Link]

-

DiNicolantonio, J. J., & O'Keefe, J. H. (2018). Fatty acids in cardiovascular health and disease: A comprehensive update. Open heart, 5(2), e000871. [Link]

-

Campos-Contreras, A. D. R., & Orozco-Ibarra, M. (2022). Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. International journal of molecular sciences, 23(5), 2533. [Link]

-

Parra-Gobo, V., & Villalobos-Labra, R. (2020). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Cardiogenetics, 10(1), 7–15. [Link]

-

Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. [Link]

-

Kato, Y., Mori, Y., & Makino, Y. (1999). Characterization of the Enzymatic and Nonenzymatic Reaction of 13-Oxooctadecadienoic Acid with Glutathione. Chemical research in toxicology, 12(11), 1048–1056. [Link]

-

Serhan, C. N. (2014). Omega fatty acids and resolution of inflammation: A new twist in an old tale. Journal of internal medicine, 276(3), 200–205. [Link]

-

Wiciński, M., Dębowska, D., & Gębalski, J. (2023). Potential benefits of medium chain fatty acids in aging and neurodegenerative disease. Nutrients, 15(17), 3703. [Link]

-

Kansanen, E., Jyrkkänen, H. K., & Levonen, A. L. (2012). Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. The Journal of biological chemistry, 286(16), 14019–14027. [Link]

-

Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters Corporation. [Link]

-

El-Agamy, R., & El-Sayed, M. (2023). Discovery and Anti-Inflammatory Activity of a Cyanobacterial Fatty Acid Targeting the Keap1/Nrf2 Pathway. Marine drugs, 21(11), 557. [Link]

-

Paravicini, T. M., & Touyz, R. M. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. Antioxidants, 11(1), 167. [Link]

-

Cutuli, D., & De Bartolo, P. (2019). Omega-3 Fatty Acids and Neurodegenerative Diseases: New Evidence in Clinical Trials. International journal of molecular sciences, 20(17), 4256. [Link]

-

Kim, J., & Park, Y. (2020). Effect of 4-oxo-DHA on Cell Transcription Factors. ResearchGate. [Link]

-

Wiciński, M., Dębowska, D., & Gębalski, J. (2025). The Role of Fatty Acids in Neurodegenerative Diseases: Mechanistic Insights and Therapeutic Strategies. QxMD. [Link]

-

Gika, H. G., & Theodoridis, G. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 12(5), 456. [Link]

-

Zhang, Y., & Li, S. (2021). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. ResearchGate. [Link]

-

Cioffi, A. G., & Johnson, D. N. (2015). Structural basis of Keap1 interactions with Nrf2. Free radical biology & medicine, 88(Pt B), 101–107. [Link]

-

Ho, J. E., & Larson, M. G. (2020). Fatty Acid Binding Protein‐4 and Risk of Cardiovascular Disease. Journal of the American Heart Association, 9(7), e014789. [Link]

-

Titov, V. N., & Lisitsyn, D. M. (2021). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International journal of molecular sciences, 22(23), 12859. [Link]

-

de Oliveira, A. C. S., & de Souza, A. C. (2023). The Potential of DHA as Cancer Therapy Strategies: A Narrative Review of In Vitro Cytotoxicity Trials. Cancers, 15(8), 2379. [Link]

-

Ogasawara, M., & Sata, M. (2022). Qualitative and Quantitative Effects of Fatty Acids Involved in Heart Diseases. International journal of molecular sciences, 23(4), 2320. [Link]

-

da Silva, R. A. G., & de Oliveira, A. C. S. (2025). Omega 3 fatty acid docosahexaenoic acid (DHA) mitigates inflammatory responses in experimental sepsis. Frontiers in immunology, 16, 1297594. [Link]

-

Thompson, P. A., & Lane, J. A. (2026). The effects of docosahexaenoic acid (DHA) on plasma cytokines, oxylipins, and tumor-infiltrating lymphocytes from women with breast cancer undergoing neoadjuvant chemotherapy in the DHA-WIN trial. ResearchGate. [Link]

-

Chowdhury, R., & Warnakula, S. (2014). New evidence raises questions about the link between fatty acids and heart disease. University of Cambridge. [Link]

Sources

- 1. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 3. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free fatty acid receptor 4 responds to endogenous fatty acids to protect the heart from pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Anti-Inflammatory Activity of a Cyanobacterial Fatty Acid Targeting the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csun.edu [csun.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. antranik.org [antranik.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acids in cardiovascular health and disease: A comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of fatty acids in neurodegenerative diseases: mechanistic insights and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Original article The neuroprotective effect of long-term n-3 polyunsaturated fatty acids supplementation in the cerebral cortex and hippocampus of aging rats [termedia.pl]

- 17. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

4-oxostearic acid role in cell growth inhibition

An In-depth Technical Guide to the Role of 4-Oxostearic Acid in Cell Growth Inhibition: A Mechanistic and Methodological Exploration

Abstract

The metabolic reprogramming of cancer cells, particularly the upregulation of de novo fatty acid synthesis, has emerged as a critical hallmark of malignancy and a promising target for therapeutic intervention. Within this paradigm, specific fatty acid species, including modified and oxidized variants, are being investigated for their roles in modulating cellular proliferation. This technical guide focuses on 4-oxostearic acid (4-KSA), a member of the oxo fatty acid (OFA) class, and explores its potential role as a cell growth inhibitor. While direct research on 4-KSA is nascent, this document synthesizes evidence from related fatty acids and fatty acid synthase (FAS) inhibitors to construct a scientifically-grounded framework for its potential mechanisms of action and provides detailed experimental protocols for its investigation. This guide is intended for researchers in oncology, cell biology, and drug development, offering both foundational knowledge and practical methodologies to explore the anti-cancer potential of 4-KSA and related lipids.

Introduction: The Aberrant Lipid Metabolism of Cancer

Normal cells primarily source fatty acids from circulation, but many cancer types exhibit a heightened reliance on de novo fatty acid synthesis, a process catalyzed by the multi-enzyme protein, fatty acid synthase (FAS).[1] This upregulation is not merely for energy storage but is crucial for the synthesis of phospholipids for new cell membranes, post-translational protein modifications, and the generation of signaling molecules required for rapid proliferation.[1][2] The stark difference in FAS expression and activity between cancer cells and most normal tissues positions it as a prime target for anticancer drug development.[1]

Inhibitors of FAS, such as the natural product cerulenin and the synthetic compound C75, have demonstrated significant antitumor activity, inducing apoptosis and inhibiting DNA replication in cancer cells.[1] This validates the principle that disrupting fatty acid metabolism can selectively target malignant cells. Beyond direct enzyme inhibition, individual fatty acid species themselves can exert profound biological effects, ranging from pro-proliferative to cytotoxic. Saturated fatty acids like stearic acid have been shown to inhibit cell growth in certain cancer lines, while unsaturated fatty acids can sometimes abrogate these effects.[3][4] This guide delves into the specific subclass of oxo fatty acids, postulating a role for 4-oxostearic acid as a modulator of cell growth based on the established activities of analogous molecules.

4-Oxostearic Acid: An Overview

4-Oxostearic acid, also known as 4-oxooctadecanoic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the C-4 position.[5] While its natural occurrence and metabolic pathways are not as extensively studied as those of its parent molecule, stearic acid, its structure suggests potential for unique biological interactions.[6][7] The presence of the oxo group introduces polarity and reactivity not present in stearic acid, potentially altering its interaction with cellular membranes, enzymes, and signaling proteins.

Postulated Mechanisms of 4-Oxostearic Acid-Mediated Cell Growth Inhibition

Drawing from research on related hydroxy, epoxy, and oxo fatty acids, as well as FAS inhibitors, we can propose several plausible mechanisms through which 4-KSA may exert cytostatic or cytotoxic effects on cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which anti-cancer agents eliminate tumor cells. Various modified fatty acids have been shown to be potent inducers of apoptosis. For instance, α-Eleostearic acid (α-ESA), a conjugated linolenic acid, induces apoptosis in breast cancer cells at rates of 70-90%.[8] This process is often linked to mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like apoptosis-inducing factor (AIF).[8]

A key pathway implicated in fatty acid-induced apoptosis involves the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated while anti-apoptotic members like Bcl-2 are downregulated, leading to mitochondrial outer membrane permeabilization.[9] It is plausible that 4-KSA could similarly modulate the Bax/Bcl-2 ratio, leading to the activation of the intrinsic apoptotic cascade.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many natural and synthetic compounds inhibit cancer growth by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, preventing cells from proceeding to DNA synthesis or mitosis.[10][11]

-

G0/G1 Arrest: 9-hydroxystearic acid (9-HSA) has been shown to cause an arrest in the G0/G1 phase of the cell cycle in colorectal adenocarcinoma cells.[12] This is often associated with the downregulation of key regulatory proteins like Cyclins (e.g., Cyclin D1, E) and Cyclin-Dependent Kinases (CDKs) such as CDK2, CDK4, and CDK6.[11][13]

-

G2/M Arrest: Other fatty acids, like α-ESA, can cause a block in the G2/M phase.[8][14] This type of arrest prevents the cell from entering mitosis and is often linked to disruptions in the cellular machinery required for cell division.

4-KSA could potentially induce arrest at either of these checkpoints by interfering with the expression or activity of the requisite cyclins and CDKs. Investigating the expression levels of these proteins following 4-KSA treatment is a critical step in elucidating its mechanism.

Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Inhibition of this pathway is a validated strategy for cancer therapy. Notably, the antitumor activity of α-ESA is partly mediated by reducing HER2/HER3 protein expression, which in turn leads to decreased phosphorylation of Akt.[14] The inhibition of Akt can subsequently activate pro-apoptotic proteins and inhibit survival factors.[14] Similarly, the compound 4-Hydroxyderricin has been shown to suppress the proliferation of hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[13] Given the structural similarities among bioactive lipids, 4-KSA may exert its effects by downregulating key nodes within this or other pro-survival pathways.

Caption: Hypothetical signaling pathways modulated by 4-Oxostearic Acid.

Experimental Workflow for Investigating 4-KSA

A systematic approach is required to validate the anti-proliferative effects of 4-KSA and elucidate its mechanism of action. The following workflow outlines the key experimental stages.

Caption: General experimental workflow for evaluating 4-KSA.

Detailed Experimental Protocols

The following protocols are foundational for assessing the impact of a novel compound like 4-KSA on cell growth and survival.

Protocol: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Causality Insight: Seeding density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment and do not become confluent, which would inhibit growth regardless of treatment.

-

-

Compound Preparation: Prepare a stock solution of 4-oxostearic acid (e.g., 100 mM in DMSO). Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 4-KSA. Incubate for 24, 48, or 72 hours.

-

Causality Insight: A time-course experiment is crucial to determine if the compound's effect is acute or requires prolonged exposure.

-

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Causality Insight: The incubation time allows for sufficient formazan crystal formation. Over-incubation can lead to cytotoxicity from the MTT reagent itself.

-

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with 4-KSA at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure apoptotic populations are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Cell Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).

-

Causality Insight: Dropwise addition of ethanol while vortexing prevents cell clumping, which is critical for accurate flow cytometry analysis. Fixation preserves the cellular state.

-

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Causality Insight: RNase A is essential to degrade RNA, ensuring that PI only stains DNA, thereby preventing false signals.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Data Summary and Interpretation

To provide context for the potential efficacy of 4-KSA, the table below summarizes the reported inhibitory activities of various related fatty acids on different cancer cell lines.

| Compound | Cell Line(s) | Observed Effect | Concentration / IC₅₀ | Reference |

| α-Eleostearic Acid | MDA-MB-231, MDA-ERα7 (Breast) | Apoptosis Induction (70-90%), G2/M Arrest | 40 µM | [8] |

| α-Eleostearic Acid | SKBR3, T47D (Breast) | Growth Inhibition, G0/G1 & G2/M Arrest | - | [14] |

| 9-Hydroxystearic Acid | HT29 (Colorectal) | G0/G1 Arrest | - | [12] |

| 5-Hydroxystearic Acid | CaCo-2, HT29, HeLa, MCF7 | Growth Inhibition | - | [12] |

| Stearic Acid | HOG-1 (Cervical) | Growth Inhibition | ~50 µM | [4] |

| 3β-hydroxyurs-12-en-27-oic acid | HeLa (Cervical) | Apoptosis, G0/G1 Arrest | 6.80 µg/ml | [9] |

This table illustrates that modified fatty acids can inhibit cancer cell growth in the low micromolar range across various cancer types, providing a benchmark for future studies on 4-oxostearic acid.

Conclusion and Future Directions

While the direct role of 4-oxostearic acid in cell growth inhibition remains to be fully elucidated, a strong scientific premise exists for its potential as an anti-cancer agent. Based on the activities of structurally related oxo and hydroxy fatty acids, 4-KSA is hypothesized to act through the induction of apoptosis, cell cycle arrest, and the modulation of critical pro-survival signaling pathways like PI3K/Akt. The experimental framework provided in this guide offers a robust, step-by-step approach for researchers to systematically investigate these hypotheses.

Future research should focus on performing the outlined cytotoxicity and mechanistic assays across a broad panel of cancer cell lines. Identifying the specific molecular targets of 4-KSA through techniques like thermal proteome profiling or affinity chromatography will be crucial. Furthermore, exploring its effects in combination with existing chemotherapies could reveal synergistic interactions, and in vivo studies using xenograft models will be necessary to validate its therapeutic potential. The exploration of 4-KSA and other oxo fatty acids represents a promising frontier in leveraging cancer's metabolic dependencies for the development of novel therapeutics.

References

- Oxo f

- Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Tre

- Synthesis and antitumor activity of an inhibitor of f

-

The synthetic oxo-fatty acids (7E)-9-oxohexadec-7-enoic acid (1) and... - ResearchGate. (URL: [Link])

- Synthesis of novel fatty acid 3,4-dihydropyrimidin-2-(1H)-one and antitumoral activity against breast and gastric cancer cells - RSC Publishing. (URL: )

-

Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism - PubMed. (URL: [Link])

-

Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC. (URL: [Link])

-

Alpha-eleostearic acid and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed. (URL: [Link])

-

4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC. (URL: [Link])

-

Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - MDPI. (URL: [Link])

-

Induction of apoptosis by compounds 4a (A) and 4b (B) in PANC-1 cells.... - ResearchGate. (URL: [Link])

-

Sensitization of cancer cells to ferroptosis coincident with cell cycle arrest - PubMed - NIH. (URL: [Link])

- 4-KETOSTEARIC ACID - gsrs. (URL: )

-

Studies of the oxysterol inhibition of tumor cell growth - PubMed. (URL: [Link])

-

Fatty acid control of growth of human cervical and endometrial cancer cells - PubMed. (URL: [Link])

-

Ketostearic acid | C18H34O3 | CID 439332 - PubChem - NIH. (URL: [Link])

-

Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed. (URL: [Link])

-

Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy - MDPI. (URL: [Link])

- Stearic Acid - Beef Research. (URL: )

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC. (URL: [Link])

-

Stearic acid - Wikipedia. (URL: [Link])

-

Curcumin-like Compound Inhibits Proliferation of Adenocarcinoma Cells by Inducing Cell Cycle Arrest and Senescence - MDPI. (URL: [Link])

-

Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC. (URL: [Link])

-

Stearic acid | Saturated Fatty Acid, Triacylglycerol & Lipid | Britannica. (URL: [Link])

-

Induction of apoptosis in HeLa cells by 3beta-hydroxyurs-12-en-27-oic acid - PubMed. (URL: [Link])

Sources

- 1. pnas.org [pnas.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acid control of growth of human cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. beefresearch.org [beefresearch.org]

- 7. Stearic acid - Wikipedia [en.wikipedia.org]

- 8. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis in HeLa cells by 3beta-hydroxyurs-12-en-27-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: STAT3 Signaling Suppression by 4-Oxostearic Acid (4-OSA)

[3][4]

Executive Summary

4-Oxostearic acid (4-OSA) is an endogenous, bioactive lipid belonging to the class of Saturated Oxo Fatty Acids (SOFAs).[3][4] Unlike conventional STAT3 inhibitors that target the SH2 domain to prevent dimerization (e.g., Stattic), 4-OSA and its regioisomers (such as 6-OSA and 7-OSA) function by downregulating the expression of STAT3 and its downstream effector c-Myc.[3] This distinct mechanism suggests 4-OSA acts as a lipid signaling modulator, linking oxidative metabolic states to gene regulation in cancer cells (specifically non-small cell lung cancer and potentially others).

This guide delineates the physicochemical properties, signaling mechanisms, and validated protocols for utilizing 4-OSA in signal transduction research.

Part 1: Chemical Identity & Synthesis[3]

Physicochemical Profile

4-OSA is an 18-carbon saturated fatty acid characterized by a ketone (oxo) group at the C-4 position.[3] It is structurally distinct from hydroxy fatty acids (HFAs) and serves as a stable oxidized lipid signal.

| Property | Specification |

| IUPAC Name | 4-oxooctadecanoic acid |

| Chemical Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| Class | Saturated Oxo Fatty Acid (SOFA) |

| Solubility | DMSO (>10 mg/mL), Ethanol; Poor in water |

| Stability | Stable at -20°C; avoid repeated freeze-thaw cycles |

Synthesis Strategy (Photochemical Hydroacylation)

The most efficient synthesis of 4-OSA utilizes a green photochemical hydroacylation method, as described by Kokotos et al. (2021). This avoids harsh oxidants that could degrade the lipid chain.

Protocol Summary:

-

Reagents: Octadecanal (aldehyde precursor) and an acyl donor.

-

Catalyst: Anthraquinone or similar organophotocatalyst.

-

Condition: Irradiation (CFL or LED) in acetone/acetonitrile solvent.

-

Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Part 2: Mechanism of Action[5][6]

The SOFA-STAT3 Axis

While classical inhibitors block STAT3 phosphorylation (p-STAT3 Tyr705), 4-OSA exerts a "dual-hit" suppression by reducing the total protein abundance of STAT3 and its transcriptional target c-Myc.[3]

-

Primary Effect: Dose-dependent reduction of STAT3 protein levels.[3]

-

Secondary Effect: Concomitant loss of c-Myc expression, leading to G0/G1 cell cycle arrest.

-

Proposed Pathway: 4-OSA likely mimics endogenous lipid peroxidation products, acting as a stress signal that triggers the degradation or transcriptional repression of oncogenic drivers. This mimics the "ferroptosis-associated" lipid signaling where oxidized lipids dictate cell fate.[3]

Comparative Potency

Research indicates that the position of the oxo-group dictates potency.[3] While 6-OSA and 7-OSA show the highest potency in A549 lung cancer cells (IC50 ~15-20 µM), 4-OSA remains a bioactive analogue useful for studying structure-activity relationships (SAR) of lipid-mediated signaling.[3]

Pathway Visualization

The following diagram illustrates the unique entry point of 4-OSA compared to standard JAK/STAT inhibitors.

Caption: 4-OSA suppresses STAT3 signaling by reducing total STAT3 protein availability, distinct from phosphorylation inhibitors.[3]

Part 3: Experimental Protocols

Preparation of 4-OSA Stock

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Concentration: Prepare a 50 mM master stock.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C under nitrogen or argon gas to prevent auto-oxidation.

-

Working Solution: Dilute in serum-free media immediately prior to use.[3] Final DMSO concentration must be <0.1%.

Cell Viability & IC50 Determination

Objective: Determine the antiproliferative concentration of 4-OSA.

-

Seeding: Seed A549 or HT-29 cells (3,000 cells/well) in 96-well plates.

-

Incubation: Allow attachment for 24 hours.

-

Treatment: Treat with 4-OSA (0, 5, 10, 20, 50, 100 µM) for 48 hours.

-

Control: Vehicle (0.1% DMSO).

-

Positive Control:[3] Stattic (5 µM).

-

-

Assay: Use SRB (Sulforhodamine B) or MTT assay.

-

SRB Fixation: Fix with 10% TCA at 4°C for 1 hour. Wash, dry, and stain with 0.4% SRB.

-

-

Analysis: Measure absorbance at 540 nm. Calculate % inhibition relative to vehicle.

Western Blot Validation (The "Self-Validating" Step)

To confirm the mechanism is specific to 4-OSA and not general toxicity, you must observe the loss of STAT3 protein before total cell death occurs.

Workflow:

-

Treatment: Treat cells with IC50 concentration of 4-OSA for 24h and 48h.[3]

-

Lysis: Use RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na3VO4).

-

Antibodies:

-

Expected Result:

-

4-OSA Treated: Significant decrease in Total STAT3 and c-Myc band intensity.

-

Stattic Treated (Comparison): Decrease in p-STAT3, but Total STAT3 may remain stable initially.

-

Experimental Workflow Diagram

Caption: Workflow for validating 4-OSA mediated STAT3 suppression.

Part 4: Data Summary & References

Comparative Effects of Oxo-Fatty Acids

The table below summarizes the activity of 4-OSA relative to its isomers as established in recent lipidomic and medicinal chemistry studies.

| Compound | Position of Oxo Group | Primary Target | Effect on A549 Cells |

| 4-OSA | C-4 | STAT3 / c-Myc | Moderate antiproliferative activity |

| 6-OSA | C-6 | STAT3 / c-Myc | High potency inhibition |

| 7-OSA | C-7 | STAT3 / c-Myc | High potency inhibition |

| 9-HSA | C-9 (Hydroxy) | HDAC1 | G0/G1 Arrest (Distinct mechanism) |

References

-

Kokotos, G., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity.[1] Journal of Medicinal Chemistry , 64(9). [3]

-

Mountanea, O. G., et al. (2022).[4] Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Molecules , 27(10).

- Key Finding: Detection of endogenous levels of 4-OSA in human plasma, establishing it as a physiologically relevant metabolite.

-

Xiao, L., et al. (2022).[5] IL-9/STAT3/fatty acid oxidation–mediated lipid peroxidation contributes to Tc9 cell longevity and enhanced antitumor activity.[3][6][5][7][8] Journal of Clinical Investigation , 132(9).

- Context: Establishes the broader link between oxidized lipids (lipid peroxidation)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-9/STAT3/fatty acid oxidation-mediated lipid peroxidation contributes to Tc9 cell longevity and enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - IL-9/STAT3/fatty acid oxidation–mediated lipid peroxidation contributes to Tc9 cell longevity and enhanced antitumor activity [jci.org]

- 7. researchgate.net [researchgate.net]